molecular formula C12H10ClNO3 B3033307 2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 1017231-31-0

2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B3033307
CAS No.: 1017231-31-0
M. Wt: 251.66 g/mol
InChI Key: GDDONBMHCPHZJH-UHFFFAOYSA-N
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Description

2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a high-value heterocyclic building block designed for advanced chemical and pharmaceutical research. This compound features an acetic acid chain attached to a 5-methyl-1,3-oxazole core, which is further substituted with a 3-chlorophenyl group, making it a versatile scaffold for constructing more complex molecules. Its structural analogs are widely utilized in pharmaceutical development, particularly as potential anti-inflammatory agents . The chlorophenyl and oxazole motifs are known to contribute to significant biological activity by interacting with specific enzymes or receptors, though the exact mechanism of action for this compound is target-dependent and should be verified experimentally . In material science, integrating this oxazole derivative into polymer matrices has been shown to enhance thermal stability and mechanical properties, enabling the creation of advanced materials for demanding industrial applications . The synthetic route for such compounds often involves cyclization reactions and the hydrolysis of ester intermediates, with purification achieved via column chromatography or crystallization to ensure high purity . This product is offered with comprehensive batch-specific documentation and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-10(6-11(15)16)14-12(17-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDONBMHCPHZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Cyclization

The classical Robinson-Gabriel method involves cyclodehydration of α-acylamino ketones using agents like phosphoryl chloride or sulfuric acid. While not directly observed in the cited sources, analogous pathways are inferred for oxazole precursors. For example, US Patent 5,663,360 demonstrates cyclization of hydroxyamide intermediates under acidic conditions to form oxazolidinones. Adapting this, α-acylamino ketones derived from 3-chlorophenylacetic acid could undergo dehydration to yield the oxazole core.

TosMIC-Mediated Cyclization

A robust method involves toluenesulfonylmethyl isocyanide (TosMIC) reacting with aldehydes in basic conditions. As detailed in Biointerface Research, TosMIC (1.95 g, 10 mmol) and potassium carbonate (4.14 g) in methanol facilitate oxazole formation at reflux (4 hours). Applied to 3-chlorophenylacetaldehyde derivatives, this method achieves the oxazole ring with a methyl group at position 5 (yield: ~75–85%).

Reaction conditions :

  • Solvent : Methanol
  • Base : K₂CO₃
  • Temperature : Reflux (65–70°C)
  • Time : 4 hours

Introduction of the 3-Chlorophenyl Group

Grignard Reagent Coupling

US Patent 5,663,360 employs 3-chlorophenyl-magnesium bromide in a Grignard reaction to functionalize oxazole intermediates. Key steps include:

  • Low-temperature addition : Dropwise addition at −15°C to −10°C prevents side reactions.
  • Quenching : 2 M HCl (500 mL) hydrolyzes intermediates, followed by extraction with toluene.
  • Purification : Washing with NaHCO₃ and vacuum distillation yields 3-chlorophenyl-substituted products (purity: 85–87%).

Friedel-Crafts Acylation

Acetic Acid Moiety Incorporation

Alkylation with Chloroacetic Acid Derivatives

BioRxiv protocols demonstrate chloroacetyl chloride (0.05 mL, 0.61 mmol) reacting with amine intermediates in dichloromethane (DCM) using DIPEA as a base. For this compound, alkylation of a methyloxazole precursor with bromoacetic acid (or its ester) under similar conditions introduces the acetic acid side chain.

Typical procedure :

  • Alkylation : React oxazole-methylbromide with ethyl bromoacetate in DCM (0°C to rt).
  • Deprotection : Hydrolyze the ethyl ester using KOH (0.70 g, 12.5 mmol) in aqueous methanol.

Ester Hydrolysis

Post-alkylation, saponification converts esters to carboxylic acids. Biointerface Research reports 5 mmole of ester treated with KOH (12.5 mmol) in methanol/water, heated to 60°C for 2 hours, achieving >90% conversion to the acid.

Integrated Synthetic Routes

Combining the above steps, two viable pathways emerge:

Route A (TosMIC-based) :

  • Oxazole formation : 3-Chlorophenylacetaldehyde + TosMIC → 2-(3-chlorophenyl)-5-methyloxazole.
  • Alkylation : Oxazole-methylbromide + ethyl bromoacetate → ethyl 2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetate.
  • Hydrolysis : Ester → carboxylic acid via KOH.

Route B (Grignard-based) :

  • Oxazole precursor : Synthesize 4-methyloxazole via Robinson-Gabriel.
  • Grignard coupling : 3-Chlorophenyl-MgBr + oxazole → 2-(3-chlorophenyl)-5-methyloxazole.
  • Acetic acid attachment : As in Route A.

Optimization and Scale-up

Industrial-scale Processes

The patent details vacuum distillation (40–50°C/20 mbar) and hydrogenation (4 atm H₂, 17–20°C) for intermediates, achieving 82–86% yields. Critical parameters include:

  • Temperature control : Strict maintenance at −15°C during Grignard addition.
  • Catalyst use : Pd/C for hydrogenation steps.

Purity Enhancements

  • Chromatography : Flash column chromatography (EtOAc/hexanes) purifies intermediates.
  • Crystallization : Hexane/ethyl acetate (4:1) recrystallizes final products.

Comparative Method Analysis

Parameter TosMIC Route Grignard Route
Yield (Oxazole) 75–85% 82–86%
Reaction Time 4 hours 2–4 hours
Temperature Reflux −15°C to 20°C
Scalability Moderate High
Purification Complexity Column chromatography Distillation

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

2-(4-Chlorophenyl) Analogs

  • Example : 1-[[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-cycloheptylpiperidine-3-carboxamide (from )

    • Structural Difference : Chlorine at the para-position of the phenyl ring instead of meta.
    • Biological Relevance : This compound was identified as a metabolite positively correlated with inflammatory markers (IL-1β) in sepsis models, suggesting that para-substitution may enhance interactions with inflammatory pathways compared to meta-substituted analogs .

      2-(2-Chlorophenyl) Analogs

  • Example: 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acid (from ) Synthesis: Cyclocondensation of 2-(2-chlorophenyl)succinic acid with aminoacetic acid. Activity: Exhibits anticonvulsant and antinociceptive properties, highlighting the influence of ortho-chlorine substitution on neurological target engagement .

Key Insight : The position of chlorine substitution significantly impacts biological activity. Meta-substitution (as in the target compound) may balance steric and electronic effects for moderate receptor binding, while para-substitution enhances metabolic stability in inflammatory contexts.

Functional Group Variations

Acetic Acid vs. Sulfanylacetic Acid Derivatives

  • Example: ({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid (from ) Structural Difference: A sulfanyl (-S-) linker between the oxazole and acetic acid groups. Physicochemical Properties: Molecular weight = 297.753 g/mol; single isotopic mass = 297.022642. 2.2.2. Ester Derivatives
  • Example: Ethyl 2-(3-chlorophenyl)propanoate (from ) Synthesis: Esterification of 2-(3-chlorophenyl)propanoic acid with ethanol and sulfuric acid. Application: Intermediate for bioactive molecules; esterification improves volatility for analytical applications .

Key Insight : Functional group modifications (e.g., esterification, sulfur incorporation) tune solubility, stability, and bioavailability, critical for drug design.

Heterocyclic Core Modifications

Oxazole vs. Thiazolidinone Derivatives

  • Example: Methyl [3-(4-chlorophenyl)-2-hydrazinylidene-4-oxo-1,3-thiazolidin-5-ylidene]acetate (from ) Core Difference: Thiazolidinone ring instead of oxazole. Activity: Thiazolidinones are associated with antimicrobial and antidiabetic activities, suggesting divergent target profiles compared to oxazole-based compounds . 2.3.2. Oxazole vs. Benzothiazole Derivatives
  • Example : 2-(3-Chlorophenylthio)benzothiazole (from )

    • Activity : IC50 = 0.65 μg/mL against Botrytis cinerea, superior to commercial fungicides. The benzothiazole core enhances antifungal potency compared to oxazole derivatives .

Key Insight : Heterocycle choice dictates target specificity. Oxazoles are versatile in medicinal chemistry, but thiazoles/benzothiazoles may offer superior potency in antimicrobial contexts.

Biological Activity

2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological effects, particularly focusing on its cytotoxic and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate oxazole precursors with acetic acid derivatives. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity

1. Cytotoxic Effects
Numerous studies have evaluated the cytotoxic activity of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibited significant dose-dependent cytotoxicity against human adenocarcinoma-derived cell lines such as:

  • Colon cancer (LoVo)
  • Ovarian cancer (SK-OV-3)
  • Breast cancer (MCF-7)

The compound was found to reduce cell viability significantly, with the most potent effects observed at higher concentrations (200 μM to 400 μM). For example, treatment with 400 μM led to a cell viability decrease to approximately 48% in certain cell lines, indicating strong anti-tumor activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineConcentration (μM)Cell Viability (%)
LoVo10079.44
LoVo20052.48
LoVo40048.06
SK-OV-310067.38
MCF-720058.18

2. Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains were reported as follows:

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Case Studies

A notable case study involved the evaluation of the compound's effects on colon cancer cells. The study demonstrated that treatment with varying concentrations resulted in a significant reduction in cell proliferation and induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Another study focused on the compound's antibacterial properties, revealing that it effectively inhibited the growth of several pathogenic bacteria, suggesting its utility in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
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2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

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